3-Amino-3-(4-chlorophenyl)propanenitrile
Description
3-Amino-3-(4-chlorophenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile group (-CN) and a 4-chlorophenyl substituent at the β-position of the propanenitrile backbone. This compound is structurally significant due to its role as a precursor in synthesizing heterocyclic compounds, such as 1,2,5-thiadiazoles, through reactions with tetrasulfur tetranitride (S₄N₄) . Its synthetic utility is further highlighted by its involvement in multicomponent reactions, where it serves as a substrate for generating pyrazole derivatives under iodine catalysis .
The compound exhibits distinct spectral properties:
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-amino-3-(4-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2 |
InChI Key |
JRONFOMUFKMLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3-Amino-3-(4-chlorophenyl)propanenitrile
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-Cl substituent (electron-withdrawing) in this compound enhances electrophilicity at the nitrile group compared to 4-OCH₃ or 4-CH₃ analogues, affecting reactivity in nucleophilic additions .
- Steric and Electronic Effects : Bulky substituents like CF₃ or Br/Cl combinations reduce reaction yields due to steric hindrance, as seen in iodine-catalyzed cyclizations (e.g., 3j: 30% yield vs. 3g: 90% yield) .
Key Observations:
- Chromatographic Challenges: Structural isomers of this compound (e.g., 3e and 3f) often form inseparable mixtures, reducing yields in downstream applications .
- Enzymatic Efficiency: The nitrile hydratase (NHase) enzyme shows higher activity toward 3-Amino-3-(p-tolyl)propanenitrile than chlorinated derivatives, likely due to reduced electronic destabilization of the transition state .
Physicochemical Properties
Table 3: Spectral and Physical Property Comparison
| Property | This compound | 3-Amino-3-(p-tolyl)propanenitrile | 3-(4-Trifluoromethylphenyl)propanenitrile |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 7.38–7.91 (Ar-H) | 7.2–7.6 (Ar-H) | 7.5–8.1 (Ar-H) |
| IR (C≡N stretch, cm⁻¹) | 2200–2250 | 2210–2260 | 2220–2270 |
| Solubility | Low in polar solvents | Moderate in DMSO | Low in water, high in CHCl₃ |
Key Observations:
- Aromatic Proton Shifts : Downfield shifts in chlorophenyl derivatives (δ 7.38–7.91) compared to toluyl analogues (δ 7.2–7.6) reflect the electron-withdrawing effect of Cl .
- Nitrile Stretching : The trifluoromethyl group in 3-(4-CF₃)propanenitrile increases the nitrile stretching frequency due to enhanced polarization .
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